molecular formula C7H4O6-2 B1263776 2-hydroxy-2H-pyran-4,6-dicarboxylate

2-hydroxy-2H-pyran-4,6-dicarboxylate

Cat. No.: B1263776
M. Wt: 184.1 g/mol
InChI Key: MLOJGZHQNWCBAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2H-pyran-4,6-dicarboxylate is a dicarboxylic acid comprising 2-hydroxy-2H-pyran with carboxy groups located at the 4- and 6-positions . This compound is a key intermediate in various biochemical pathways, particularly in the degradation of aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) involves the oxidation of protocatechuate (PCA) through the PCA 4,5-cleavage pathway . The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (LigC) catalyzes the conversion of PCA to 2-pyrone-4,6-dicarboxylate (PDC) in the presence of NADP+ .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The synthesis is primarily carried out in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-hydroxy-2H-pyran-4,6-dicarboxylate has several scientific research applications:

Properties

Molecular Formula

C7H4O6-2

Molecular Weight

184.1 g/mol

IUPAC Name

2-hydroxy-2H-pyran-4,6-dicarboxylate

InChI

InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)/p-2

InChI Key

MLOJGZHQNWCBAC-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(OC1O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-hydroxy-2H-pyran-4,6-dicarboxylate

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